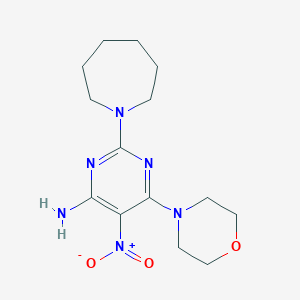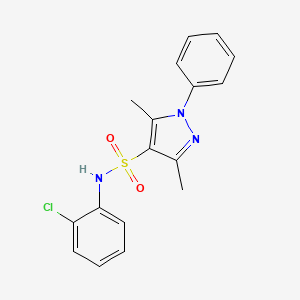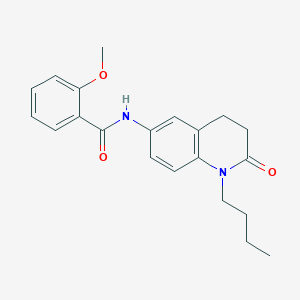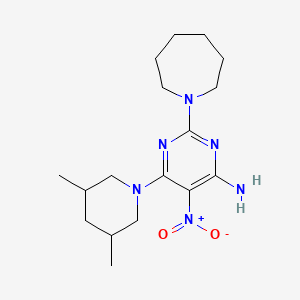![molecular formula C21H25N5OS B11266144 1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B11266144.png)
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide, often referred to as a thiadiazole-pyrrole hybrid , is a fascinating compound with diverse properties. Let’s explore its synthesis, applications, and more.
Métodos De Preparación
Synthetic Routes:
Several synthetic routes exist for this compound. One common approach involves the condensation of a piperidine derivative with a thiadiazole precursor, followed by subsequent functionalization. The exact steps and reagents may vary, but the core reaction typically proceeds as follows:
-
Formation of the Thiadiazole Ring
- A suitable piperidine derivative reacts with a thiadiazole precursor (e.g., 1,3,4-thiadiazole-2-amine).
- Cyclization occurs, resulting in the formation of the thiadiazole ring.
-
Subsequent Functionalization
- The resulting thiadiazole-piperidine intermediate undergoes further reactions to introduce the pyrrole and amide moieties.
- Various protecting groups and deprotection steps may be involved.
Industrial Production:
While industrial-scale production methods may not be widely documented, research laboratories often employ modified versions of the synthetic routes mentioned above.
Análisis De Reacciones Químicas
Reactivity:
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide exhibits diverse reactivity due to its hybrid structure. Key reactions include:
Oxidation and Reduction: The thiadiazole and pyrrole rings are susceptible to oxidation and reduction processes.
Substitution Reactions: The piperidine nitrogen and phenyl group can undergo substitution reactions.
Amide Hydrolysis: The carboxamide group may hydrolyze under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Amide Hydrolysis: Acidic or basic hydrolysis conditions.
Aplicaciones Científicas De Investigación
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide finds applications in:
Medicinal Chemistry: Potential as a drug candidate due to its hybrid structure and diverse reactivity.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Incorporation into functional materials.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, the uniqueness of this hybrid structure lies in its combination of thiadiazole, piperidine, and pyrrole moieties.
Propiedades
Fórmula molecular |
C21H25N5OS |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1-(5-piperidin-1-yl-1,3,4-thiadiazol-2-yl)-N-(4-propan-2-ylphenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H25N5OS/c1-15(2)16-8-10-17(11-9-16)22-19(27)18-7-6-14-26(18)21-24-23-20(28-21)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,22,27) |
Clave InChI |
ICQOGMMWVUJJPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=NN=C(S3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B11266061.png)

![4-bromo-N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266071.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11266078.png)
![4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11266080.png)
![6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11266094.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266103.png)


![7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11266125.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B11266130.png)
![1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11266138.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11266139.png)
